

Fezolinetant's Binding Affinity for Neurokinin Receptors: A Technical Guide

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Introduction

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. Its therapeutic effect is mediated by its high binding affinity and subsequent antagonism of the NK3 receptor, which plays a crucial role in the thermoregulatory pathway. This document provides a detailed overview of the binding affinity of fezolinetant for the family of neurokinin receptors (NK1, NK2, and NK3), presents the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways and experimental workflows.

Binding Affinity Profile

The binding affinity of fezolinetant for human neurokinin receptors has been characterized in vitro through radioligand binding assays. The data consistently demonstrate a high and selective affinity for the NK3 receptor, with significantly lower affinity for the NK1 and NK2 subtypes. This selectivity is fundamental to its mechanism of action and favorable side-effect profile.

Table 1: Fezolinetant Binding Affinity for Human Neurokinin Receptors



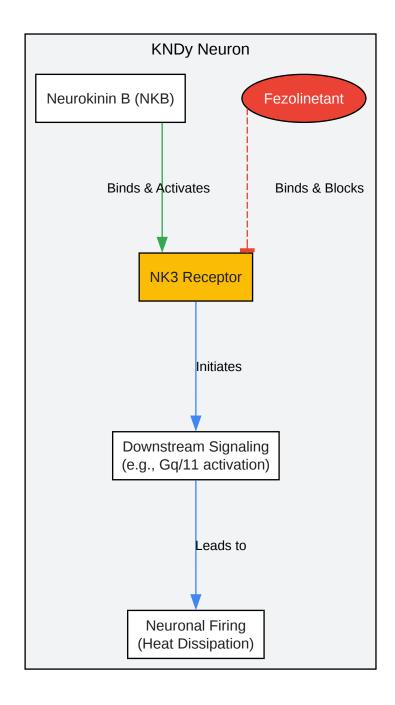
| Receptor Subtype | Mean Inhibition Constant (Ki) [nM] | Reference |
|------------------|---------------------------------------|-----------|
| NK1 | >1000 | |
| NK2 | >4000 | _ |
| NK3 | 20.3 | _ |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Signaling Pathway

Fezolinetant acts as an antagonist at the NK3 receptor, which is primarily expressed on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus. Neurokinin B (NKB) binding to the NK3 receptor is an excitatory signal. By blocking this interaction, fezolinetant modulates neuronal activity, leading to a reduction in the frequency and severity of vasomotor symptoms.





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Caption: Fezolinetant's mechanism of action at the NK3 receptor on KNDy neurons.

Experimental Protocols

The binding affinity of fezolinetant for neurokinin receptors is typically determined using competitive radioligand binding assays. Below is a representative protocol for assessing binding to the human NK3 receptor.



Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.
- Radioligand: [3H]senktide, a selective NK3 receptor agonist.
- Competitor (Test Compound): Fezolinetant.
- Non-specific Binding Control: A high concentration of a non-labeled, potent NK3 receptor ligand (e.g., senktide or osanetant).
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
- Scintillation Cocktail: A solution for detecting radioactive decay.
- Instrumentation: Scintillation counter, cell harvester, multi-well plates.

Membrane Preparation

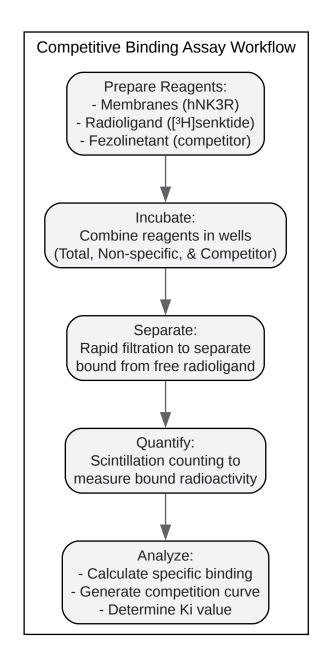
- Culture the recombinant cells to a high density.
- Harvest the cells and homogenize them in a cold buffer.
- Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in the assay buffer and determine the total protein concentration (e.g., using a Bradford or BCA assay).
- Store the membrane preparations at -80°C until use.



Competitive Binding Assay

- In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand ([3H]senktide), and varying concentrations of fezolinetant.
- To determine non-specific binding, a separate set of wells should contain the radioligand and a saturating concentration of a non-labeled NK3 ligand.
- To determine total binding, another set of wells should contain only the radioligand and the buffer.
- Initiate the binding reaction by adding the prepared cell membranes to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
- Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters quickly with ice-cold buffer to remove any unbound radioactivity.
- Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.





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